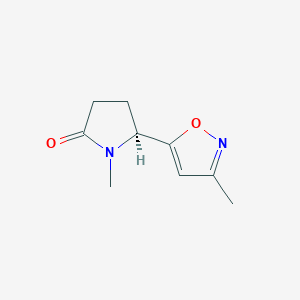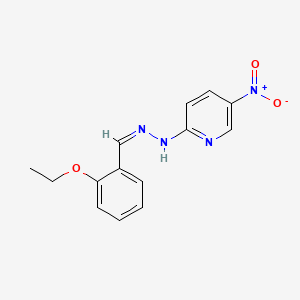
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone is an organic compound with the molecular formula C14H14N4O3 It is a hydrazone derivative, which means it contains a hydrazone functional group (-NHN=CH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone typically involves the condensation reaction between 2-ethoxybenzaldehyde and 5-nitro-2-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzaldehyde (5-nitro-2-pyridyl)hydrazone
- 3-Methoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone
- 4-Methylbenzaldehyde (5-nitro-2-pyridyl)hydrazone
Comparison
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the ethoxy group can provide different steric and electronic effects, potentially leading to variations in biological activity and chemical reactivity.
Properties
CAS No. |
28058-28-8 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-[(Z)-(2-ethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-13-6-4-3-5-11(13)9-16-17-14-8-7-12(10-15-14)18(19)20/h3-10H,2H2,1H3,(H,15,17)/b16-9- |
InChI Key |
JGIOVVVMPBCGGA-SXGWCWSVSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\NC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



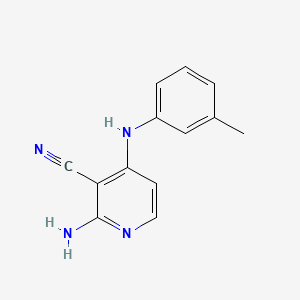
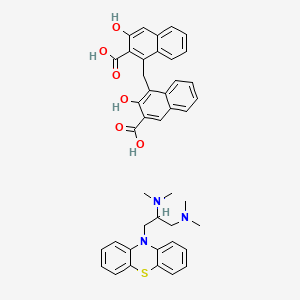

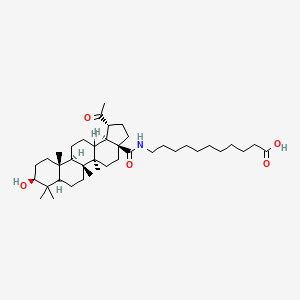
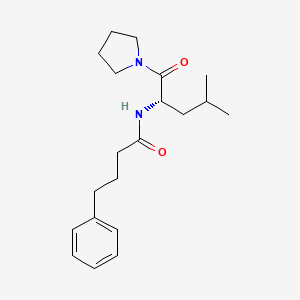
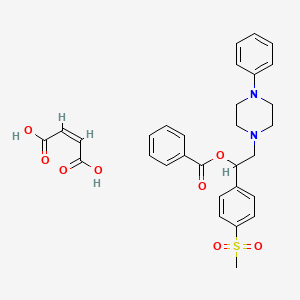
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)

